molecular formula C22H25FN6O4S B560049 Czc-25146 CAS No. 1191911-26-8

Czc-25146

Numéro de catalogue: B560049
Numéro CAS: 1191911-26-8
Poids moléculaire: 488.5 g/mol
Clé InChI: XXHHOTZUJIXPJX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

CZC-25146 est synthétisé par un procédé en plusieurs étapes impliquant la formation d'un noyau fluoro-diaminopyrimidine. Les étapes clés comprennent :

Méthodes de production industrielle

La production industrielle de this compound implique une mise à l'échelle de la voie de synthèse avec des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le procédé comprend :

Analyse Des Réactions Chimiques

Types de réactions

CZC-25146 subit plusieurs types de réactions chimiques, notamment :

Réactifs et conditions courantes

Produits principaux

Les produits principaux formés à partir de ces réactions comprennent divers dérivés de this compound, qui peuvent être utilisés pour la recherche et le développement ultérieurs .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

    Chimie : Il est utilisé comme composé d'outil pour étudier l'inhibition de la LRRK2 et ses effets sur diverses voies biochimiques.

    Biologie : Il est utilisé pour étudier le rôle de la LRRK2 dans les processus cellulaires et son implication dans les maladies neurodégénératives.

    Médecine : Il est étudié comme agent thérapeutique potentiel pour le traitement de la maladie de Parkinson et d'autres troubles neurodégénératifs.

    Industrie : Il est utilisé dans le développement de nouveaux médicaments ciblant la LRRK2 et les voies associées

Mécanisme d'action

This compound exerce ses effets en inhibant l'activité de la LRRK2. Il se lie au site de liaison à l'ATP de la LRRK2, empêchant sa phosphorylation et son activation subséquente. Cette inhibition entraîne une réduction des voies de signalisation en aval médiées par la LRRK2, ce qui aboutit en fin de compte à une neuroprotection et à une diminution des dommages neuronaux .

Applications De Recherche Scientifique

Neurodegenerative Disease Research

Neuroprotection in Parkinson's Disease:
CZC-25146 has shown promise in protecting neurons from injury induced by mutant LRRK2, which is associated with familial forms of Parkinson's disease. In studies involving cultured rodent and human neurons, this compound demonstrated mid-nanomolar potency in preventing neuronal degeneration caused by LRRK2 mutations .

Mechanism of Action:
The compound inhibits LRRK2 kinase activity, leading to reduced neuronal toxicity and promoting autophagy, a cellular process critical for degrading misfolded proteins. In vitro studies have shown that treatment with this compound leads to significant reductions in markers of neurodegeneration, such as neurite retraction and cell death .

Hepatic Proteopathy Research

Treatment of Alpha-1 Antitrypsin Deficiency:
this compound has been investigated for its potential application in treating hepatic proteopathy associated with Alpha-1 Antitrypsin Deficiency (A1ATD). In a mouse model (PiZ mice), the compound effectively reduced the accumulation of toxic polymer aggregates without causing liver injury .

Case Study Insights:
In patient-derived induced pluripotent stem cell (iPSC) hepatocyte models, this compound treatment resulted in decreased levels of A1AT polymer aggregates and increased secretion of normal A1AT, indicating its dual action on both reducing toxicity and enhancing protein secretion . The compound's ability to modulate inflammatory cytokines further supports its potential as a therapeutic agent for liver diseases.

Pharmacokinetic Properties

Bioavailability and Distribution:
this compound exhibits favorable pharmacokinetic characteristics, such as a volume of distribution of 5.4 L/kg and clearance rates conducive to in vivo studies . However, it is noted that the compound has poor blood-brain barrier penetration, which may limit its efficacy for central nervous system applications unless formulated appropriately .

Broader Kinase Inhibition Profile

Selectivity and Safety:
While primarily targeting LRRK2, this compound also inhibits several other kinases (PLK4, GAK, TNK1, CAMKK2, and PIP4K2) at varying potencies. Importantly, it has been shown not to cause cytotoxicity in human cortical neurons at concentrations below 5 µM over extended treatment periods . This selectivity is crucial for minimizing off-target effects in therapeutic applications.

Data Summary

Application Area Findings References
Neurodegenerative DiseasesPotent neuroprotection against mutant LRRK2-induced toxicity; promotes autophagy
Hepatic ProteopathyReduces toxic polymer load; enhances normal protein secretion; anti-inflammatory effects
PharmacokineticsVolume of distribution: 5.4 L/kg; clearance: 2.3 L/hr/kg; poor blood-brain barrier penetration
Kinase Inhibition ProfileInhibits multiple kinases selectively; no cytotoxicity at low concentrations

Mécanisme D'action

CZC-25146 exerts its effects by inhibiting the activity of LRRK2. It binds to the ATP-binding site of LRRK2, preventing its phosphorylation and subsequent activation. This inhibition leads to a reduction in the downstream signaling pathways mediated by LRRK2, ultimately resulting in neuroprotection and reduced neuronal damage .

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité du CZC-25146

This compound est unique en raison de sa grande sélectivité et de sa puissance pour les formes sauvage et mutante de la LRRK2. Il présente également des propriétés pharmacocinétiques favorables, ce qui en fait un outil précieux pour les études in vivo .

Activité Biologique

CZC-25146, also known as LRRK2 Inhibitor II, is a small molecule that has garnered attention for its potent inhibition of the Leucine-Rich Repeat Kinase 2 (LRRK2), a protein implicated in various neurodegenerative diseases, particularly Parkinson's disease. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.

LRRK2 is a multifunctional kinase involved in several cellular processes, including vesicular trafficking, autophagy, and immune responses. Its dysregulation is linked to Parkinson's disease and other pathologies. This compound inhibits LRRK2 by targeting its kinase activity, which is crucial for its role in phosphorylating various substrates, including Rab GTPases. The compound exhibits high selectivity for both wild-type and mutant forms of LRRK2, with IC50 values reported at 4.76 nM for the wild-type and 6.87 nM for the G2019S mutant form .

Biological Activity and Efficacy

Research indicates that this compound not only inhibits LRRK2 activity but also has broader biological implications:

  • Phosphorylation Regulation : this compound modulates the phosphorylation states of key proteins involved in cellular signaling pathways. This includes the phosphorylation of Rab proteins, which are critical for endosomal and lysosomal functions .
  • Non-Cytotoxicity : Studies have confirmed that this compound is non-cytotoxic in human neuronal cells, making it a promising candidate for therapeutic use without adverse effects on cell viability .
  • Inflammatory Response : The compound has been shown to increase the secretion of α-1-antitrypsin (AAT), an important protein that protects tissues from enzymes of inflammatory cells. Additionally, it reduces levels of inflammatory cytokines, suggesting a potential role in managing inflammation-related conditions .

Case Studies and Research Findings

Several studies have explored the effects of this compound in different contexts:

  • Parkinson's Disease Models : In preclinical models of Parkinson's disease, this compound demonstrated significant neuroprotective effects by restoring normal kinase activity and reducing pathological phosphorylation of α-synuclein .
  • Liver Diseases : Research has indicated that this compound may also have applications beyond neurological disorders. It has been investigated for its potential benefits in liver diseases, where LRRK2 activity plays a role in liver cell function and inflammation .
  • Pharmacokinetics : The pharmacokinetic profile of this compound shows favorable absorption and distribution characteristics, which are essential for effective therapeutic application. Its ability to penetrate the blood-brain barrier is particularly relevant for neurological applications .

Data Table: Summary of Biological Activity

FeatureDetails
Compound NameThis compound (LRRK2 Inhibitor II)
TargetLRRK2
IC50 (Wild-type)4.76 nM
IC50 (G2019S Mutant)6.87 nM
Non-CytotoxicYes
Effects on AATIncreases secretion
Effects on InflammationReduces inflammatory cytokines
ApplicationsParkinson's disease, liver diseases

Propriétés

IUPAC Name

N-[2-[[5-fluoro-2-(2-methoxy-4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN6O4S/c1-32-20-13-15(29-9-11-33-12-10-29)7-8-19(20)26-22-24-14-16(23)21(27-22)25-17-5-3-4-6-18(17)28-34(2,30)31/h3-8,13-14,28H,9-12H2,1-2H3,(H2,24,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXHHOTZUJIXPJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N2CCOCC2)NC3=NC=C(C(=N3)NC4=CC=CC=C4NS(=O)(=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the mechanism of action of CZC-25146?

A: this compound is a potent and selective inhibitor of Leucine-rich repeat kinase-2 (LRRK2) kinase activity. [, ] While the exact mechanism linking LRRK2 to AATD is still under investigation, studies suggest that this compound exerts its therapeutic effect by inhibiting LRRK2 kinase activity, subsequently inducing autophagy and reducing the accumulation of misfolded alpha-1 antitrypsin (AAT) protein, known as polymers, in hepatocytes. []

Q2: What evidence supports the use of this compound in treating AATD?

A: Preclinical studies using both in vitro and in vivo models have provided promising results. In a study using patient-derived induced pluripotent stem cells (iPSCs) and a CHO cell model of AATD, this compound effectively reduced polymer load, increased the secretion of functional AAT, and decreased the production of inflammatory cytokines. [] Furthermore, in a mouse model of AATD, this compound treatment significantly reduced liver polymer accumulation without causing noticeable toxicity. []

Q3: Has this compound shown efficacy in models of other diseases?

A: Beyond AATD, this compound has demonstrated neuroprotective properties in models of Parkinson’s disease (PD). In a study utilizing C. elegans expressing mutant LRRK2, administration of this compound provided dose-dependent neuroprotection against dopaminergic neurodegeneration. [] Similarly, this compound successfully prevented mutant LRRK2-induced injury in both rodent and human neuronal cultures. []

Q4: What are the limitations of current research on this compound?

A: While preclinical data on this compound appears promising, further research is needed to determine its safety and efficacy in humans. Additionally, research utilizing iPSC-derived neurons carrying a common LRRK2 risk allele highlights the inherent variability in studying idiopathic diseases. [] This suggests future studies may need to adopt approaches similar to large genome-wide association studies to obtain sufficient statistical power. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.